2-(4-Tert-butylphenyl)acetaldehyde

Olfactory Receptor Pharmacology Computational Chemistry GPCR Ligand Docking

2-(4-Tert-butylphenyl)acetaldehyde (CAS 109347-45-7), also known as Bourgeonal, is an aromatic aldehyde with the molecular formula C12H16O and a molecular weight of 176.25 g/mol. It is characterized by a formyl group (-CHO) attached to a phenyl ring, which is substituted with a tert-butyl group at the para position.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 109347-45-7
Cat. No. B035487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tert-butylphenyl)acetaldehyde
CAS109347-45-7
Synonyms2-(4-TERT-BUTYLPHENYL)ACETALDEHYDE
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CC=O
InChIInChI=1S/C12H16O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7,9H,8H2,1-3H3
InChIKeyVMLYBYNXKMHLIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Tert-butylphenyl)acetaldehyde (CAS 109347-45-7): An Aromatic Aldehyde for Specialized Research and Fragrance Applications


2-(4-Tert-butylphenyl)acetaldehyde (CAS 109347-45-7), also known as Bourgeonal, is an aromatic aldehyde with the molecular formula C12H16O and a molecular weight of 176.25 g/mol [1]. It is characterized by a formyl group (-CHO) attached to a phenyl ring, which is substituted with a tert-butyl group at the para position . This compound is a pale yellow liquid at room temperature and is primarily utilized as a synthetic intermediate and a key fragrance ingredient, valued for its potent, fresh lily-of-the-valley (muguet) aroma with watery-green and aldehydic facets . Beyond its olfactory properties, Bourgeonal has gained significant attention in biomedical research as a potent and selective agonist for the human olfactory receptor OR1D2 (formerly hOR17-4), which is ectopically expressed in non-olfactory tissues, most notably in human spermatozoa [2].

The Risks of Generic Substitution for 2-(4-Tert-butylphenyl)acetaldehyde in Research and Industrial Processes


The specific structural features of 2-(4-Tert-butylphenyl)acetaldehyde, namely the combination of the acetaldehyde group and the bulky para-tert-butyl substituent, confer a unique biological and olfactory activity profile that is not shared by structurally similar analogs [1]. This prevents simple substitution with other aldehydes, such as phenylacetaldehyde, 4-tert-butylbenzaldehyde, or other lily-of-the-valley odorants like Lilial [2]. The quantitative evidence presented below demonstrates that even seemingly minor structural modifications result in significant differences in receptor binding affinity, functional potency, and olfactory detection thresholds, which can critically impact the outcome of experiments, the performance of fragrance formulations, and the reproducibility of synthetic routes [3].

Quantitative Differentiation of 2-(4-Tert-butylphenyl)acetaldehyde Against Key Analogs


Superior In Silico Binding Affinity of Bourgeonal Compared to its Si, Ge, and Sn Analogs for the OR1D2 Receptor

In a comparative docking study, Bourgeonal (2a, C-analog) exhibited a more favorable calculated binding free energy (ΔGbind) to the human olfactory receptor OR1D2 than its heavier element analogs. This indicates a stronger interaction with the receptor's binding pocket, which correlates with its high potency as an agonist [1].

Olfactory Receptor Pharmacology Computational Chemistry GPCR Ligand Docking

Higher Olfactory Sensitivity in Humans to Bourgeonal Relative to Other Aromatic Aldehydes

Psychophysical testing revealed that human subjects exhibit a higher olfactory sensitivity (i.e., lower detection threshold) to Bourgeonal compared to several other aromatic aldehydes used in perfumery [1]. This finding underscores Bourgeonal's exceptional potency as a fragrance material.

Human Psychophysics Olfactory Perception Sensory Science

Demonstrated Functional Agonism and Chemoattractant Effect on Human Sperm at Low Micromolar Concentrations

Bourgeonal acts as a potent agonist of the human testicular olfactory receptor OR1D2, a function not shared by simple phenylacetaldehydes or benzaldehydes. It induces a robust increase in cytosolic calcium levels in human spermatozoa at a concentration of 5 μM, which triggers a chemotactic response and increases swimming speed .

Reproductive Biology Cell Signaling Sperm Chemotaxis

Distinct Olfactory Character Relative to Lilial, its Closest Structural Analog

While both Bourgeonal and Lilial (3-(4-tert-butylphenyl)-2-methylpropanal) are primary lily-of-the-valley odorants, they are not olfactory substitutes. Bourgeonal is described as having a 'powerful, fresh muguet aroma with a clean watery-green character' and a 'bright aldehydic lift' . In contrast, Lilial is generally described as having a softer, more floral-cyclamen character. This difference arises from the additional methyl group on the alkyl chain in Lilial, which alters its shape and interaction with olfactory receptors [1].

Fragrance Chemistry Olfactory Science Sensory Analysis

High-Value Application Scenarios for 2-(4-Tert-butylphenyl)acetaldehyde Based on Quantitative Evidence


As a High-Potency Agonist in OR1D2 Receptor Pharmacology and Sperm Chemotaxis Research

2-(4-Tert-butylphenyl)acetaldehyde (Bourgeonal) is the ligand of choice for in vitro studies investigating the human olfactory receptor OR1D2. Its potent agonism, demonstrated by robust calcium signaling in human sperm at 5 μM , makes it an essential tool for probing receptor function, downstream signaling pathways, and the role of ectopically expressed olfactory receptors in reproductive biology. The in silico binding data, showing a favorable ΔGbind of -6.2 kcal/mol, further supports its use as a reference agonist for this receptor system [1].

As a Reference Compound for Human Olfactory Sensitivity and Psychophysical Studies

Given its exceptionally low detection threshold in humans (<1 ppm) , Bourgeonal serves as an ideal standard for calibrating olfactory sensitivity tests and investigating individual differences in smell perception. Its well-characterized psychophysical profile allows researchers to use it as a reliable benchmark when assessing olfactory function in clinical populations or when studying the genetic and neural basis of odor perception.

As a Distinctive and High-Impact Ingredient for Premium Muguet Fragrance Formulations

For perfumers and fragrance houses, Bourgeonal is indispensable for creating modern, high-impact lily-of-the-valley accords. Its unique profile—a powerful, fresh, watery-green, and aldehydic character —is not replicated by other muguet ingredients like Lilial. This enables the creation of distinctive and memorable fine fragrances, where its high potency (evidenced by low olfactory thresholds [1]) allows for effective use at low concentrations, optimizing cost and performance.

As a Key Starting Material or Intermediate in Specialized Organic Synthesis

The presence of both a reactive aldehyde group and a bulky para-tert-butylphenyl moiety makes 2-(4-tert-butylphenyl)acetaldehyde a valuable building block in synthetic chemistry. Its specific reactivity profile is exploited in the synthesis of complex molecules, such as certain heterocycles , where the steric and electronic effects of the tert-butyl group influence reaction pathways and product selectivity in ways that simpler aldehydes cannot.

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